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Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzaldehyde

Cat. No.: B1349321 Get Quote

4-Fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde, a class of organic

compounds pivotal to chemical synthesis. It serves not merely as a reagent but as a versatile

molecular scaffold, primarily utilized as a key intermediate in the synthesis of complex

molecules within the pharmaceutical, agrochemical, and fragrance industries.[1][2] The

strategic placement of a fluorine atom, a methyl group, and an aldehyde function on a benzene

ring imparts a unique combination of reactivity and physicochemical properties. This guide,

intended for researchers and drug development professionals, provides a detailed examination

of its molecular architecture, precise molecular weight, and the analytical methodologies

required for its unambiguous identification, underscoring its value in modern synthetic

chemistry.

Molecular Identity and Structural Elucidation
The unique reactivity and utility of 4-Fluoro-3-methylbenzaldehyde stem directly from its

specific atomic arrangement. Understanding this structure is fundamental to its application.

Key Identifiers:

IUPAC Name: 4-Fluoro-3-methylbenzaldehyde

CAS Number: 135427-08-6[1][2][3]

Molecular Formula: C₈H₇FO[1][3]
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The structure consists of a central benzene ring. The positions on the ring are numbered

starting from the carbon atom of the aldehyde group (CHO) as position 1. Consequently, the

methyl group (CH₃) occupies position 3, and the highly electronegative fluorine atom (F) is at

position 4.

The aldehyde group is a reactive site, readily participating in nucleophilic additions and

condensation reactions.[1] The fluorine atom at the para-position to the aldehyde exerts a

strong electron-withdrawing inductive effect, which can influence the reactivity of the aldehyde

group and the aromatic ring. Conversely, the methyl group at the meta-position has a mild

electron-donating inductive effect. This electronic interplay is crucial for directing further

chemical modifications and is a key reason for its selection in multi-step syntheses.
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Caption: Molecular structure of 4-Fluoro-3-methylbenzaldehyde.
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Physicochemical Properties and Molecular Weight
The physical characteristics of a compound are critical for its handling, storage, and application

in chemical reactions. The molecular weight is a fundamental property derived directly from the

molecular formula.

Molecular Weight Determination:

Average Molecular Weight: 138.14 g/mol .[1][4] This value is calculated using the weighted

average of the natural abundances of the isotopes of each element (C, H, F, O).

Monoisotopic Mass: 138.048093 Da. This value is calculated using the mass of the most

abundant isotope of each element. It is the precise mass used in high-resolution mass

spectrometry for definitive identification.

Key Physicochemical Data:

Property Value Source(s)

Molecular Weight 138.14 g/mol [1][4]

Appearance Colorless to pale yellow liquid [1][3][5]

Density (at 25 °C) 1.132 - 1.14 g/mL [1][2][3]

Boiling Point 208 °C [1][2]

Refractive Index (n20/D) ~1.522 [2][3]

Flash Point 79.44 °C (175.0 °F)

Purity (Typical) ≥97% (GC) [5]

Structural Verification: A Self-Validating Protocol
In any research or development setting, verifying the identity and purity of a starting material is

a non-negotiable step for ensuring the reliability and reproducibility of experimental outcomes.

The structure of 4-fluoro-3-methylbenzaldehyde can be unequivocally confirmed through a

combination of standard spectroscopic techniques.
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Workflow for Structural Confirmation:

Structural Verification Protocol

Sample of
4-Fluoro-3-methylbenzaldehyde

Mass Spectrometry (MS)
- Determine Molecular Weight

Step 1

Infrared (IR) Spectroscopy
- Identify Functional Groups

Step 2

Nuclear Magnetic Resonance (NMR)
- Elucidate C-H Framework

Step 3

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 4-fluoro-3-methylbenzaldehyde.

1. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: The first step is to confirm the molecular mass. High-resolution mass spectrometry

(HRMS) provides an exact mass measurement that can validate the molecular formula.

Methodology:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

Acquire the mass spectrum in positive ion mode.
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Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z

139.0553. This experimentally observed value should match the theoretical exact mass of

C₈H₈FO⁺ within a narrow tolerance (typically < 5 ppm), confirming the elemental

composition.

2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is used to identify the characteristic functional groups present in

the molecule based on their vibrational frequencies.

Methodology:

Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.

Acquire the IR spectrum.

Expected Result: The spectrum will exhibit key absorption bands:

A strong, sharp peak around 1700-1710 cm⁻¹, characteristic of the C=O (carbonyl) stretch

of an aromatic aldehyde.

Two peaks around 2820 cm⁻¹ and 2720 cm⁻¹ (a C-H stretch), known as a Fermi doublet,

which is highly indicative of an aldehyde.

Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

A strong band around 1200-1250 cm⁻¹ for the C-F (aryl-fluorine) stretch.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: ¹H and ¹³C NMR spectroscopy provide the most detailed information, revealing the

connectivity of the hydrogen and carbon atoms, respectively. It allows for the definitive

assignment of the substitution pattern.

Methodology:

Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).
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Acquire ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC).

Expected Results:

¹H NMR:

A singlet at ~9.9-10.0 ppm for the aldehyde proton (-CHO).

A singlet at ~2.3-2.4 ppm for the three methyl protons (-CH₃).

A complex pattern of signals in the aromatic region (~7.0-7.8 ppm) for the three distinct

aromatic protons. The specific splitting patterns (doublets, doublet of doublets) and

coupling constants will be consistent with the 1,3,4-substitution pattern.

¹³C NMR:

A signal at ~190-192 ppm for the aldehyde carbonyl carbon.

Signals in the ~120-165 ppm range for the six aromatic carbons. The carbon attached to

the fluorine will show a large coupling constant (¹JCF).

A signal at ~15-20 ppm for the methyl carbon.

By integrating the data from these three orthogonal techniques, a scientist can build a self-

validating case for the structure and purity of 4-fluoro-3-methylbenzaldehyde, ensuring

trustworthiness in subsequent applications.

Applications in Advanced Synthesis
4-Fluoro-3-methylbenzaldehyde is a valuable building block precisely because its structure is

tailored for reactivity and modification.[6] It is frequently employed in:

Pharmaceutical Development: It serves as a precursor for synthesizing active

pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1]

Agrochemical Formulation: The compound is used to produce herbicides and pesticides,

where the fluoro-aromatic moiety can enhance biological activity and metabolic stability.[1]
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Specialty Materials: The unique electronic properties imparted by the fluorine atom make it a

useful starting material for advanced polymers and electronic materials.[6]

Conclusion
4-Fluoro-3-methylbenzaldehyde is more than a simple chemical; it is a precisely engineered

molecular tool. Its molecular weight of 138.14 g/mol and its distinct structure, characterized by

the 1,3,4-substitution pattern of its aldehyde, methyl, and fluoro groups, provide a foundation

for complex chemical synthesis. A rigorous, multi-technique approach to structural verification is

essential for any application, ensuring that the unique potential of this versatile intermediate is

fully and reliably realized in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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